molecular formula C16H23NO2 B5369187 1-(Azocan-1-yl)-2-(4-methylphenoxy)ethanone

1-(Azocan-1-yl)-2-(4-methylphenoxy)ethanone

Cat. No.: B5369187
M. Wt: 261.36 g/mol
InChI Key: FCMDAGDLMMHXLB-UHFFFAOYSA-N
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Description

1-(Azocan-1-yl)-2-(4-methylphenoxy)ethanone is a synthetic organic compound that belongs to the class of azocanes. Azocanes are characterized by their nitrogen-containing heterocyclic structure. This compound features a phenoxy group substituted with a methyl group, making it a unique entity in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azocan-1-yl)-2-(4-methylphenoxy)ethanone typically involves the following steps:

    Formation of the Azocane Ring: The azocane ring can be synthesized through cyclization reactions involving nitrogen-containing precursors.

    Attachment of the Ethanone Group: The ethanone group is introduced via acylation reactions.

    Substitution with 4-Methylphenoxy Group: The final step involves the substitution of the phenoxy group with a methyl group using electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve:

    Batch Processing: Small-scale synthesis in laboratory settings.

    Continuous Flow Chemistry: Large-scale production using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(Azocan-1-yl)-2-(4-methylphenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenoxy group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Azocan-1-yl)-2-(4-methylphenoxy)ethanone involves:

    Molecular Targets: Interaction with specific enzymes or receptors.

    Pathways Involved: Modulation of biochemical pathways, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(Azocan-1-yl)-2-phenoxyethanone: Lacks the methyl group on the phenoxy ring.

    1-(Azocan-1-yl)-2-(4-chlorophenoxy)ethanone: Substituted with a chlorine atom instead of a methyl group.

Uniqueness

1-(Azocan-1-yl)-2-(4-methylphenoxy)ethanone is unique due to the presence of the methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(azocan-1-yl)-2-(4-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-14-7-9-15(10-8-14)19-13-16(18)17-11-5-3-2-4-6-12-17/h7-10H,2-6,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMDAGDLMMHXLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198581
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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